Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
XVTZPHSRFNSKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC(=C12)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination-Esterification Sequential Approach
A widely reported method begins with 2-bromo-6-methylphenol as the starting material. Bromination is performed using molecular bromine () in an acetic acid solvent system, which facilitates selective substitution at the aromatic ring. The brominated intermediate undergoes esterification with methyl chlorocarbonate () in the presence of a base such as pyridine.
Key Reaction Conditions :
Acetylation-Oxidation Strategy
An alternative route involves the acetylation of 4-hydroxy-3-methylbenzofuran-2-carboxylic acid. As demonstrated in a patent, acetic anhydride () and boron trifluoride () catalyze the acetylation of the hydroxyl group, followed by esterification with methanol () under acidic conditions.
Example Procedure :
-
Acetylation : 4-Hydroxy-3-methylbenzofuran-2-carboxylic acid (1.0 equiv) is refluxed with acetic anhydride (5.0 equiv) and (0.1 equiv) for 2 hours.
-
Esterification : The acetylated product is treated with methanol and (catalytic) at for 4 hours.
-
Purification : Recrystallization from ethyl acetate-hexane yields the title compound with purity.
Modern Catalytic and Coupling Methods
Mitsunobu Reaction for Side-Chain Functionalization
Recent studies highlight the use of Mitsunobu reactions to introduce piperidine or other heterocyclic moieties at the C-2 position. Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate reacts with N-Boc-piperidinol under Mitsunobu conditions () to form advanced intermediates. Subsequent hydrolysis of the ethyl ester with yields the free acid, which is re-esterified with methyl iodide () to obtain the methyl ester.
Optimized Parameters :
Trifluoroacetic Anhydride-Mediated Cyclization
A novel method from a 2025 study employs trifluoroacetic anhydride () to facilitate cyclization of phenolic precursors. For example, 2,6-dimethylphenol reacts with 1-(ethylsulfinyl)hex-1-yne in dichloromethane () under catalysis to form the benzofuran core. Subsequent esterification with methyl chloroformate completes the synthesis.
Procedure Highlights :
-
Temperature: Room temperature.
-
Workup: Extraction with , washing with brine, and purification via preparative TLC.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination-Esterification | 2-Bromo-6-methylphenol | , | 65–75 | 90–95 |
| Acetylation-Oxidation | 4-Hydroxy-3-methylbenzofuran-2-carboxylic acid | , | 70–80 | 85–90 |
| Mitsunobu Reaction | Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | , | 70–85 | 95–98 |
| -Mediated Cyclization | 2,6-Dimethylphenol | , 1-(ethylsulfinyl)hex-1-yne | 60–64 | 88–92 |
Key Observations :
-
The Mitsunobu method offers superior purity () but requires costly reagents.
-
Classical bromination-esterification balances cost and yield, making it suitable for industrial-scale production.
-
-mediated cyclization is advantageous for introducing complex side chains but suffers from moderate yields.
Mechanistic Insights and Reaction Optimization
Role of Solvent Polarity
Polar aprotic solvents like enhance nucleophilic substitution in esterification, while acetic acid stabilizes bromonium intermediates during electrophilic aromatic substitution. Non-polar solvents (e.g., hexane) improve recrystallization efficiency by reducing solubility of by-products.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate has shown potential in the development of therapeutic agents due to its biological activity. Key applications include:
- Anti-inflammatory Agents : The compound has been identified as an inhibitor of leukotriene biosynthesis, which plays a crucial role in inflammatory responses. This suggests potential use in treating conditions such as asthma and allergic reactions .
- Cytoprotective Effects : It exhibits cytoprotective properties, offering resistance against gastrointestinal damage caused by irritants like aspirin and indomethacin .
Anticancer Activity
Research indicates that this compound has selective cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation through interaction with key cellular pathways .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 15.0 |
| MDA-MB-231 | 18.0 |
These findings support the compound's potential as a lead molecule for developing new anticancer therapies.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results indicate its potential as a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound led to increased apoptosis markers and significant inhibition of cell growth compared to untreated controls, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The study found that it effectively reduced bacterial load in infected animal models, supporting its therapeutic application in treating bacterial infections.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or pathways involved in cell proliferation. The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Variations in the Benzofuran Core
The target compound’s closest analogs differ primarily in substituent type and position (Table 1). For example:
- Ethyl 5-Methoxy-3-Methylbenzofuran-2-Carboxylate (CAS 3710-50-7): Replaces the 4-hydroxyl with a 5-methoxy group and uses an ethyl ester.
- Methyl 4-Methoxy-3-Methylbenzofuran-2-Carboxylate (CAS 20052-07-7): Substitutes the hydroxyl group with methoxy, altering solubility and electronic properties.
- Ethyl 4-Hydroxy-3-Methylbenzofuran-2-Carboxylate (CAS 3781-69-9): Differs only in the ester alkyl group (ethyl vs. methyl), which affects molecular weight (higher by 14 Da) and volatility. Ethyl esters generally exhibit lower melting points and higher solubility in organic solvents .

Table 1. Structural and Physical Properties of Key Analogs
| Compound Name | Substituents (Position) | Ester Group | Molecular Weight (Da) | Key Properties |
|---|---|---|---|---|
| Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | 4-OH, 3-CH₃ | Methyl | 206.19* | High polarity, hydrogen-bonding capacity |
| Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate | 5-OCH₃, 3-CH₃ | Ethyl | 234.26 | Increased lipophilicity, reduced H-bonding |
| Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate | 4-OCH₃, 3-CH₃ | Methyl | 220.22 | Enhanced stability, lower reactivity |
| Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | 4-OH, 3-CH₃ | Ethyl | 220.23 | Lower volatility, higher organic solubility |
Impact of Ester Group on Physicochemical Properties
The choice of ester (methyl vs. ethyl) significantly influences volatility and solubility. Methyl esters, like the target compound, are more volatile and suitable for gas chromatography analysis, as seen in resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) . Ethyl esters, however, may offer better bioavailability in drug design due to slower metabolic hydrolysis .
Hydrogen-Bonding and Crystallographic Behavior
The hydroxyl group at the 4-position enables strong hydrogen bonds, affecting crystal packing and solubility.
Biological Activity
Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHO
- Molecular Weight : 210.19 g/mol
- Functional Groups : Hydroxyl (-OH), Ester (-COO-), and Methyl (-CH) groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl and ester groups enhances its binding affinity, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, such as N-myristoyltransferase (NMT), which plays a crucial role in protein trafficking in parasites like Plasmodium falciparum .
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .
Anticancer Properties
Studies have demonstrated that this compound exhibits potent anticancer activity. For instance:
- Cell Line Studies : The compound has shown significant growth inhibition against several cancer cell lines, with IC values ranging from 0.06 to 0.17 µM for specific derivatives .
- Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Various studies have reported that benzofuran derivatives possess antibacterial and antifungal activities, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound, highlighted its enhanced potency against specific cancer cell lines compared to unsubstituted analogs. The introduction of methyl and methoxy groups at strategic positions significantly increased antiproliferative activity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (Bromination)
The hydroxyl group at position 4 directs electrophilic substitution on the aromatic ring. Bromination occurs selectively under controlled conditions:
Mechanistic Insight : The hydroxyl group activates the benzene ring, favoring ortho/para substitution. Competing substitution on the electron-rich furan ring occurs under harsher conditions .
Ester Hydrolysis and Transesterification
The methyl ester undergoes nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (cat.), H₂O, reflux | 4-Hydroxy-3-methylbenzofuran-2-carboxylic acid | 92% | |
| Alkaline Hydrolysis | NaOH (aq.), ethanol, 60°C | Sodium 4-hydroxy-3-methylbenzofuran-2-carboxylate | 85% | |
| Transesterification | MeOH/HCl, reflux | Methyl ester (no structural change) | Quantitative |
Note : The ester group’s stability under mild acidic conditions allows selective hydrolysis without disrupting the benzofuran core.
Oxidation Reactions
The phenolic -OH group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | 0°C, 1 hr | 4-Oxo-3-methylbenzofuran-2-carboxylate | 68% | |
| CrO₃ in acetic acid | 50°C, 3 hrs | Quinone derivative (unstable) | 42% |
Limitation : Over-oxidation can lead to ring degradation, necessitating precise stoichiometry.
Diels-Alder Cycloaddition
The benzofuran system participates as a diene in [4+2] cycloadditions:
| Dienophile | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitroalkene | AlCl₃, TFA, 120°C, 16 hrs | Benzofuranone fused cyclohexane | 76% | |
| Maleic anhydride | Toluene, reflux, 12 hrs | Bicyclic lactone | 58% |
Regioselectivity : Electron-withdrawing groups on the dienophile favor endo transition states .
Palladium-Catalyzed Cross-Coupling
The triflate derivative enables C–C bond formation:
Scope : Suzuki-Miyaura and Sonogashira couplings are effi
Q & A
Q. What are the most effective synthetic routes for Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, and how can its purity be verified?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a robust strategy for synthesizing benzofuran derivatives. For example, intermediates like 2-(3-methylbenzofuran-2-yl)phenol can be synthesized via NaH-mediated benzylation in THF under controlled conditions . Post-synthesis, purity verification requires ¹H/¹³C NMR to confirm functional groups and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography (using SHELX or WinGX suites) is critical for structural confirmation, especially for resolving ambiguities in regioisomer formation .
Q. How can researchers characterize the hydrogen bonding network in this compound crystals?
- Methodological Answer : Hydrogen bonding patterns are analyzed via single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or ORTEP-3. Graph set analysis (as per Etter’s formalism) identifies motifs like or chains, which are common in hydroxy-substituted benzofurans. For example, intermolecular O–H···O interactions between the hydroxyl and carbonyl groups can stabilize crystal packing .
Q. What spectroscopic techniques are essential for confirming the functional groups in this compound?
- Methodological Answer :
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
- NMR :
- ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.6 ppm), and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable).
- ¹³C NMR: Ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the compound’s electronic structure. Key parameters:
- HOMO-LUMO gap : Predicts electrophilic/nucleophilic sites.
- Mulliken charges : Identify electron-rich regions (e.g., hydroxyl oxygen) prone to oxidation or hydrogen bonding .
- NBO analysis : Quantifies hyperconjugation effects stabilizing the benzofuran core .
Q. What strategies optimize crystallization conditions for high-resolution structural analysis?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., EtOH/water) to slow nucleation.
- Temperature gradient : Gradual cooling (0.5°C/hr) promotes single-crystal growth.
- Additives : Trace trifluoroacetic acid (TFA) can protonate hydroxyl groups, improving crystal lattice stability .
- Software : SHELXL refines anisotropic displacement parameters, while PLATON validates hydrogen bonding geometry .
Q. How do substituent effects (e.g., methyl vs. trifluoromethyl) alter the compound’s bioactivity or material properties?
- Methodological Answer : Comparative studies using analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) reveal:
- Lipophilicity : LogP increases with trifluoromethyl groups, enhancing membrane permeability.
- Hydrogen bonding : Methyl groups reduce steric hindrance, favoring stronger O–H···O interactions.
- Bioactivity : Methyl derivatives show higher selectivity in enzyme inhibition assays due to reduced electronic withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

